2,4-Dichloro-6-(difluoromethoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-(difluoromethoxy)pyridine is a chemical compound with the molecular formula C6H3Cl2F2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms and a difluoromethoxy group attached to the pyridine ring. It is used in various chemical reactions and has applications in different fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(difluoromethoxy)pyridine typically involves the introduction of chlorine and difluoromethoxy groups to the pyridine ring. One common method involves the reaction of 2,4-dichloropyridine with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-(difluoromethoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: The major product is the corresponding N-oxide.
Reduction Reactions: Products include partially or fully dechlorinated pyridines
Scientific Research Applications
2,4-Dichloro-6-(difluoromethoxy)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antifungal and antibacterial properties.
Industry: The compound is used in the production of agrochemicals and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(difluoromethoxy)pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. The presence of chlorine and difluoromethoxy groups enhances its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6-methylpyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 2,4-Dichloro-6-(trifluoromethyl)pyridine
Uniqueness
2,4-Dichloro-6-(difluoromethoxy)pyridine is unique due to the presence of both chlorine and difluoromethoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity in substitution reactions and greater specificity in enzyme inhibition .
Properties
Molecular Formula |
C6H3Cl2F2NO |
---|---|
Molecular Weight |
213.99 g/mol |
IUPAC Name |
2,4-dichloro-6-(difluoromethoxy)pyridine |
InChI |
InChI=1S/C6H3Cl2F2NO/c7-3-1-4(8)11-5(2-3)12-6(9)10/h1-2,6H |
InChI Key |
APXQDNNJADNSJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1OC(F)F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.